molecular formula C13H15F2NO2S B2391668 1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane CAS No. 2320420-09-3

1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane

Cat. No.: B2391668
CAS No.: 2320420-09-3
M. Wt: 287.32
InChI Key: SGFQVVSUPVKBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes a difluoromethyl group and a phenylsulfonyl group

Scientific Research Applications

1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.

    Industry: In the materials science field, this compound is used in the development of advanced polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Proper handling and disposal procedures would be necessary to minimize any risks .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. It might also be interesting to explore its interactions with other molecules and its behavior under different conditions .

Preparation Methods

The synthesis of 1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as difluoromethylated precursors and phenylsulfonyl chlorides.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the spirocyclic structure.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Common Reagents and Conditions: Typical reagents include halogenating agents, strong acids, and bases. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted spirocyclic compounds.

Comparison with Similar Compounds

1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane can be compared to other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride and 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride share structural similarities but differ in their chemical properties and applications.

    Uniqueness: The presence of the phenylsulfonyl group in this compound imparts unique chemical reactivity and biological activity, making it distinct from other spirocyclic compounds.

Properties

IUPAC Name

6-(benzenesulfonyl)-2,2-difluoro-6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2S/c14-13(15)10-12(13)6-8-16(9-7-12)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFQVVSUPVKBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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